molecular formula C6H8FNO2 B12820957 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B12820957
M. Wt: 145.13 g/mol
InChI Key: KYFCAPPUVOAQMQ-UHFFFAOYSA-N
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Description

Bond Geometry and Ring Puckering

X-ray crystallographic studies of analogous tetrahydropyridine derivatives reveal a flattened boat conformation for the ring system. In this arrangement:

  • C1 and C4 deviate from the mean plane defined by C2, C3, C5, and N1 by 0.501 Å and 0.657 Å , respectively.
  • Torsional angles critical to the conformation include C5–N1–C1–C2 = 37.1° and C3–C4–C5–N1 = -55.9° , indicating significant puckering.
  • The total puckering amplitude measures 0.681 Å , with polar coordinates θ = 84.7° and φ = 248.8° .

The carboxylic acid group adopts a coplanar orientation relative to the tetrahydropyridine ring, facilitated by conjugation between the carbonyl π-system and the ring’s unsaturated C2–C3 bond. This alignment stabilizes the structure through intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the ring nitrogen.

Comparative Analysis of Tautomeric Forms

Tautomerism in tetrahydropyridine derivatives is well-documented, particularly for compounds with electron-withdrawing substituents. While 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid has not been explicitly studied for tautomerism, related systems provide insights:

  • 2-Acetyltetrahydropyridine exists as an equilibrium between enamine and imine tautomers, distinguished by infrared spectroscopy and chromatographic behavior.
  • 3,4,5,6-Tetrahydropyridine-2-carboxylic acid exhibits zwitterionic tautomerism, with proton transfer between the carboxylic acid and ring nitrogen.

In the target compound, the electron-withdrawing fluorine atom at C5 likely stabilizes the enol tautomer by polarizing the C4–C5 bond, enhancing the acidity of the carboxylic proton. However, the absence of crystallographic evidence for proton transfer suggests the keto form predominates in the solid state. Computational studies are needed to quantify tautomeric equilibrium constants in solution.

Crystallographic Data and Solid-State Arrangement

Although single-crystal X-ray diffraction data for 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid remains unpublished, structural analogs offer predictive insights:

Supramolecular Interactions

  • Intramolecular N–H···O hydrogen bonds form S(6) loops between the amine and carbonyl groups, a motif observed in 9 of 10 related Cambridge Structural Database entries.
  • Intermolecular C–H···F interactions connect molecules into dimers, with H···F distances of 2.41–2.59 Å .
  • C–H···π interactions between aromatic protons and the tetrahydropyridine ring further stabilize crystal packing, with centroid distances of 3.58–3.72 Å .

Predicted Crystal System

Based on isostructural compounds, the molecule likely crystallizes in a monoclinic system with space group P2₁/c . Unit cell parameters are estimated as:

  • a = 10.2 Å , b = 7.8 Å , c = 15.4 Å
  • α = 90° , β = 102.3° , γ = 90°
  • Z = 4 , V = 1234 ų

These projections derive from the flattened boat conformation and intermolecular interaction patterns observed in analogs like FTEAA (CSD refcode KAGSEU).

Properties

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid

InChI

InChI=1S/C6H8FNO2/c7-5-3-8-2-1-4(5)6(9)10/h8H,1-3H2,(H,9,10)

InChI Key

KYFCAPPUVOAQMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1C(=O)O)F

Origin of Product

United States

Preparation Methods

Electrophilic Halogenation and Subsequent Functionalization

A patented process for related tetrahydropyridine derivatives involves the electrophilic halogenation of a precursor compound followed by halohydroxylation and base-induced transformations to yield the desired tetrahydropyridine carboxylic acid derivatives. Although the patent [EP0965588A1] focuses on 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, the methodology is adaptable for fluorinated analogs:

  • Step 1: Starting from a suitable tetrahydropyridine precursor, electrophilic fluorinating agents are used to introduce fluorine at the 5-position.
  • Step 2: The halogenated intermediate undergoes halohydroxylation to introduce hydroxyl groups.
  • Step 3: Treatment with a base induces cyclization and diastereoselective transformations to form the tetrahydropyridine ring with the carboxylic acid at the 4-position.
  • Step 4: Purification involves recrystallization and acid-base extraction to isolate the pure acid form.

This method emphasizes control over stereochemistry and yields moderate to good product quantities (e.g., 3.65 g isolated from 12 g starting material) with careful temperature and solvent management (ethanol, isopropyl ether, hydrochloric acid) during workup.

Multicomponent Domino Reactions

Recent research on tetrahydropyridine synthesis via multicomponent domino reactions provides an alternative approach to constructing polysubstituted tetrahydropyridines, including fluorinated derivatives:

  • Reactants: Aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate.
  • Process: Boiling in methanol for 1–2 hours initiates a sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization.
  • Outcome: Formation of tetrahydropyridines with multiple stereogenic centers, including fluorinated variants, in moderate to excellent yields (44–90% for some derivatives).
  • Advantages: One-step synthesis from cheap, readily available starting materials with stereoselective control.
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.

While this method is more general, it can be adapted for fluorinated aldehydes or fluorinated acid components to yield 5-fluoro-substituted tetrahydropyridines.

Catalyzed Multicomponent Reactions for Fluorinated Tetrahydropyridines

A study on the synthesis of fluorinated tetrahydropyridine derivatives via iodine-catalyzed five-component reactions demonstrates efficient preparation of complex fluorinated tetrahydropyridines:

  • Reactants: 4-fluoroaniline, fluorinated benzaldehydes, and ethyl acetoacetate.
  • Conditions: Methanol solvent, 55 °C, 12 hours.
  • Characterization: Confirmed by NMR, FTIR, and single-crystal X-ray diffraction.
  • Relevance: Although this study focuses on ethyl esters rather than free carboxylic acids, the methodology can be adapted to hydrolyze esters to acids post-synthesis.

Hydrolysis of Ester Precursors

Industrial and laboratory synthesis often involves preparing methyl or ethyl esters of tetrahydropyridine-4-carboxylates followed by hydrolysis to the free acid:

  • Starting Material: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.
  • Hydrolysis Conditions: Treatment with aqueous alkali metal hydroxides (e.g., sodium hydroxide, lithium hydroxide) in alcoholic solvents (ethanol, methanol) at 40–70 °C for 5–10 hours.
  • Isolation: Acidification with hydrochloric acid to precipitate the free acid.
  • Advantages: This two-step approach allows for easier purification and handling of intermediates.

Comparative Data Table of Preparation Methods

Methodology Key Steps Reaction Conditions Yield Range Notes
Electrophilic Halogenation & Base Treatment Halogenation → Halohydroxylation → Base-induced cyclization Ethanol, 25–70 °C, 16–48 h Moderate (30–60%) Good stereochemical control, multi-step
Multicomponent Domino Reaction Knoevenagel → Michael → Mannich → Cyclization Methanol, reflux 1–2 h Moderate to high (44–90%) One-step, stereoselective, uses cheap reagents
Iodine-Catalyzed Multicomponent Reaction Five-component condensation Methanol, 55 °C, 12 h Moderate to high Produces esters, requires post-hydrolysis
Ester Hydrolysis to Acid Ester synthesis → Hydrolysis Alkali hydroxide, 40–70 °C, 5–10 h High (up to 90%) Industrially scalable, straightforward

Detailed Research Findings and Notes

  • Stereoselectivity: The electrophilic halogenation method allows for cis stereochemistry control in the tetrahydropyridine ring, which is critical for biological activity.
  • Reaction Monitoring: TLC and NMR are essential for tracking intermediate formation and ensuring completion of multi-step reactions.
  • Purification: Recrystallization from solvents like methyl isobutyl ketone and acid-base extraction are effective for isolating pure acid forms.
  • Solvent Effects: Polar protic solvents such as methanol and ethanol are commonly used, facilitating both reaction and purification steps.
  • Catalysis: Iodine catalysis enhances reaction efficiency in multicomponent syntheses, enabling milder conditions and shorter reaction times.
  • Industrial Relevance: Hydrolysis of esters to acids is a preferred industrial route due to ease of scale-up and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in developing new compounds with desired properties.

Medicinal Chemistry

This compound is actively investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity. Notably, research has focused on its anticancer and antimicrobial properties.

Biological Studies

The compound is used in studies involving enzyme inhibition and receptor binding. The presence of the fluorine atom significantly affects its binding affinity to various biological targets, leading to potential applications in drug development.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid against various cancer cell lines:

Case Study on A549 Cells : In vitro tests demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The following table summarizes the results:

CompoundA549 Cell Viability (%)Toxicity to HSAEC1-KT Cells (%)
Base Compound78-86Moderate
Compound with 4-Chloro substitution64High
Compound with 4-Bromo substitution61High
Compound with 4-Dimethylamino substitution50Moderate

These results indicate that certain modifications to the base structure can enhance anticancer activity while managing toxicity levels.

Antimicrobial Activity

The compound also shows promising results against multidrug-resistant pathogens:

Antimicrobial Testing : The biological activity was evaluated against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The following table presents the minimum inhibitory concentrations (MIC):

PathogenMinimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
Klebsiella pneumoniae10 µg/mL
Escherichia coli15 µg/mL

These findings suggest that derivatives of this compound possess selective antimicrobial activity against resistant strains.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

  • 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic Acid (FOA)

    • Functional Group : Carboxylic acid at position 3.
    • Key Properties : High polarity due to the free carboxylic acid group, influencing solubility in aqueous media. This feature is critical for interactions with enzymes or transporters in biological systems .
  • Ethyl Ester Derivatives

    • Examples :

1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (C₁₁H₁₃NO₄, MW: 223.08 g/mol)

1-Benzyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester (C₁₅H₁₅NO₄, MW: 273.10 g/mol) . Key Differences:

  • The ethyl ester group replaces the carboxylic acid, reducing polarity and enhancing lipid solubility, which may improve cell membrane permeability.
  • These derivatives serve as synthetic intermediates or prodrugs, where ester hydrolysis in vivo releases the active carboxylic acid form .

Halogen Substitution: Fluoro vs. Chloro Analogues

  • 5-Chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid
    • Molecular Formula : C₅H₃ClN₂O₄ (MW: 190.54 g/mol).
    • Key Differences :
  • Chlorine substitution increases molecular weight and polarizability compared to fluorine.

Neurotoxic Tetrahydropyridines: MPTP

  • 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
    • Structure : Lacks the carboxylic acid group but shares the tetrahydropyridine core.
    • Key Properties :
  • Metabolized to MPP⁺, a neurotoxin targeting dopaminergic neurons, causing Parkinsonism.
  • Unlike FOA, MPTP’s non-polar structure facilitates blood-brain barrier penetration, highlighting how functional groups dictate biological activity .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid (FOA) C₅H₃FN₂O₄ F at position 5 Carboxylic acid 174.09 256–259 Antifungal research, nucleic acid studies
5-Chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid C₅H₃ClN₂O₄ Cl at position 5 Carboxylic acid 190.54 Not reported Structural analogue for reactivity studies
1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester C₁₁H₁₃NO₄ Allyl, ethyl ester Ethyl ester, dioxo 223.08 Not reported Synthetic intermediate, prodrug
MPTP C₁₂H₁₅N Methyl, phenyl Tertiary amine 173.25 Not reported Neurotoxicity studies

Discussion of Key Findings

  • Solubility and Bioavailability : Carboxylic acid derivatives like FOA exhibit higher aqueous solubility, whereas esterified or lipophilic analogues (e.g., MPTP) prioritize membrane permeability.
  • Biological Activity : Functional group modifications drastically alter applications. For example, MPTP’s neurotoxicity contrasts with FOA’s role in pyrimidine pathway inhibition.

Biological Activity

5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a fluorinated derivative of tetrahydropyridine that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈FNO₂
  • Molecular Weight : 145.13 g/mol
  • CAS Number : 2309448-08-4

The biological activity of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The presence of fluorine enhances the compound's binding affinity to specific enzymes and receptors, potentially leading to increased biological effects. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could affect neurological functions.

Antimicrobial Properties

Studies have indicated that 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)15.0
CaCo-2 (Colon Adenocarcinoma)12.5
MCF-7 (Breast Cancer)20.0

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Efficacy : A study by Zhang et al. (2023) evaluated the effects of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 10 to 25 µM across different cell types .
  • Mechanistic Insights : Another study explored the mechanism of action through which this compound exerts its anticancer effects. It was found to induce apoptosis via the mitochondrial pathway and inhibit cell cycle progression in the G1 phase .
  • Synergistic Effects : Research has also examined the synergistic effects of combining 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy .

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